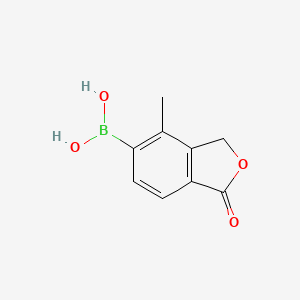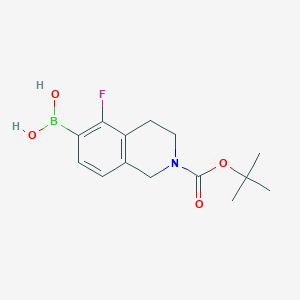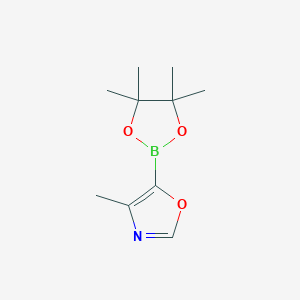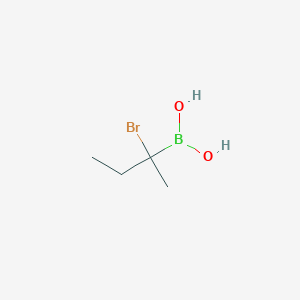
4-Methyl-5-borono-3H-isobenzofuran-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-5-borono-3H-isobenzofuran-1-one is a chemical compound with the molecular formula C9H9BO4 and a molecular weight of 191.98 g/mol It is a boronic acid derivative, specifically a borono-substituted isobenzofuranone
準備方法
The synthesis of 4-Methyl-5-borono-3H-isobenzofuran-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylphthalic anhydride.
Boronation Reaction: The key step involves the introduction of the boronic acid group. This can be achieved through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere (e.g., nitrogen) at elevated temperatures (around 80-100°C).
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-efficiency and yield maximization .
化学反応の分析
4-Methyl-5-borono-3H-isobenzofuran-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups such as alcohols.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and palladium catalysts for cross-coupling reactions. Major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
4-Methyl-5-borono-3H-isobenzofuran-1-one has several scientific research applications:
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, especially in the development of enzyme inhibitors.
Material Science: It is used in the synthesis of boron-containing polymers and materials with unique electronic properties.
Biological Studies: The compound’s boronic acid group can interact with biological molecules, making it useful in studying enzyme mechanisms and developing diagnostic tools.
作用機序
The mechanism of action of 4-Methyl-5-borono-3H-isobenzofuran-1-one involves its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in enzyme inhibition, where the compound can bind to active sites of enzymes, blocking their activity. The molecular targets and pathways involved depend on the specific biological context and the enzyme being studied .
類似化合物との比較
4-Methyl-5-borono-3H-isobenzofuran-1-one can be compared with other boronic acid derivatives such as:
Phenylboronic Acid: Unlike this compound, phenylboronic acid lacks the isobenzofuranone structure, making it less versatile in certain synthetic applications.
4-Methylphenylboronic Acid: This compound is similar in having a methyl group but differs in the absence of the isobenzofuranone moiety, affecting its reactivity and applications.
5-Bromo-4-methyl-3H-isobenzofuran-1-one: This compound has a bromine atom instead of a boronic acid group, leading to different reactivity and uses in organic synthesis.
The uniqueness of this compound lies in its combination of the boronic acid group with the isobenzofuranone structure, providing distinct reactivity and applications in various fields.
特性
IUPAC Name |
(4-methyl-1-oxo-3H-2-benzofuran-5-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO4/c1-5-7-4-14-9(11)6(7)2-3-8(5)10(12)13/h2-3,12-13H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJAXPATVURIGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C2=C(C=C1)C(=O)OC2)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[3,2-b]pyridine-3-boronic acid](/img/structure/B8187675.png)

![1-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole](/img/structure/B8187691.png)





![2,3-Dihydro-[1,4]dioxine-5-boronic acid](/img/structure/B8187725.png)



